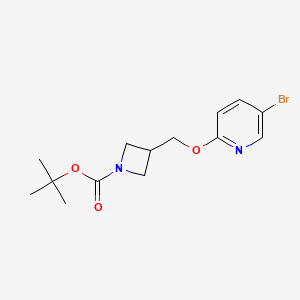

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate is a brominated pyridine derivative featuring a four-membered azetidine ring and a tert-butyl carbamate group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of constrained scaffolds for drug discovery.

Properties

IUPAC Name |

tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-5-4-11(15)6-16-12/h4-6,10H,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCJIVBZOAPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COC2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-hydroxymethylpyridine to obtain 5-bromopyridin-2-yloxymethyl. This intermediate is then reacted with azetidine-1-carboxylic acid tert-butyl ester under appropriate conditions to form the desired compound. The reaction conditions often include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used under controlled temperature and pH conditions.

Hydrolysis: Acidic or basic aqueous solutions are used, often with heating to accelerate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The azetidine ring and tert-butyl ester groups can influence the compound’s solubility, stability, and overall bioavailability, affecting its efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous molecules, focusing on ring size, substituent effects, physicochemical properties, and applications.

Structural Analogues: Ring Size Variations

- Azetidine vs. Pyrrolidine/Piperidine Derivatives

- tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate (4-membered azetidine): Exhibits high ring strain, favoring rigid conformations that may improve target selectivity. Molecular weight: ~369.2 g/mol (estimated) .

- tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (6-membered piperidine, ): Increased flexibility enhances adaptability to protein pockets but may reduce binding specificity. Molecular weight: ~397.3 g/mol .

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (5-membered pyrrolidine, ): Balances flexibility and strain, with a methoxy group introducing electron-donating effects. Molecular weight: ~401.3 g/mol .

Substituent Variations on the Pyridine Ring

- Bromo vs. Methoxy/Nitro Groups 5-Bromo substituent (target compound): Electron-withdrawing, directing electrophilic substitutions to specific positions. Enhances halogen bonding in biological systems . 3-Methoxy substituent (): Electron-donating, increasing pyridine ring reactivity toward electrophiles. May improve solubility but reduce metabolic stability . Higher polarity reduces membrane permeability .

Functional Group Differences

- Carbamates vs. Esters/Sulfonates

- tert-Butyl carbamate (target compound): Provides steric bulk and protects the amine group during synthesis. Hydrolytically stable under basic conditions .

- Methyl ester (e.g., tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, ): More prone to hydrolysis, enabling further functionalization .

- Sulfonyloxy group (e.g., tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate, ): Acts as a leaving group, facilitating nucleophilic substitutions .

Physicochemical and Pharmacokinetic Properties

Key data from analogous compounds (e.g., ):

- Synthetic Utility : Piperidine and pyrrolidine analogs are more commonly reported in catalogs (), suggesting broader commercial availability, while azetidine derivatives remain niche due to synthesis challenges .

Biological Activity

Tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound with the molecular formula C14H19BrN2O3. Its structure includes a tert-butyl ester group, an azetidine ring, and a bromopyridine moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Structural Overview

The structural complexity of this compound enhances its interaction with various biological targets. The presence of the bromopyridine moiety is particularly significant, as it may influence the compound's binding affinity and biological efficacy.

| Feature | Description |

|---|---|

| Molecular Formula | C14H19BrN2O3 |

| Molar Mass | 341.2 g/mol |

| Functional Groups | Tert-butyl ester, azetidine ring, bromopyridine |

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an enzyme inhibitor. The unique structural features allow it to interact with various enzymes, potentially modulating their activity. This property is crucial for developing therapeutic agents targeting specific pathways in diseases such as cancer and inflammation.

Anticancer Properties

Research has suggested that this compound exhibits anticancer properties. Its ability to inhibit cell proliferation in certain cancer cell lines has been observed, although specific mechanisms remain to be fully elucidated. Further studies are necessary to determine its efficacy and safety in clinical settings.

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Initial findings suggest it may reduce inflammatory markers in vitro, indicating potential use in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound demonstrated significant activity against specific cancer cell lines. For instance, treatment with this compound resulted in a marked decrease in cell viability and proliferation rates compared to untreated controls.

- Mechanistic Insights : Studies examining the molecular interactions of this compound have highlighted its potential role as a receptor ligand. The binding affinity to various receptors suggests a multifaceted mechanism of action that warrants further investigation .

- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that this compound exhibits enhanced biological activity due to its unique combination of functional groups. This structural advantage allows for improved interaction with biological targets compared to simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.